molecular formula C15H15NO4S B8281356 2-(3-(Phenylsulfonyl)propyl)-nicotinic acid

2-(3-(Phenylsulfonyl)propyl)-nicotinic acid

Cat. No. B8281356
M. Wt: 305.4 g/mol
InChI Key: SUAUWTDSVWQGQF-UHFFFAOYSA-N
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Patent
US08178684B2

Procedure details

Starting from 2.1 g (15.0 mmol) of 2-methyl-nicotinic acid and 4.6 g (22.5 mmol) of (2-chloroethyl)-phenylsulfone, 0.7 g (2.4 mmol, 16%) of 2-(3-(phenylsulfonyl)propyl)-nicotinic acid was obtained according to the process described in precursor VB006.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl[CH2:12][CH2:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15]>>[C:17]1([S:14]([CH2:13][CH2:12][CH2:1][C:2]2[N:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([OH:6])=[O:5])(=[O:16])=[O:15])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=N1
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
ClCCS(=O)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.